molecular formula C16H17NO2 B13827957 4-(Dimethylamino)methyl-3-methoxydibenzofuran CAS No. 42840-13-1

4-(Dimethylamino)methyl-3-methoxydibenzofuran

Cat. No.: B13827957
CAS No.: 42840-13-1
M. Wt: 255.31 g/mol
InChI Key: NXYJWKVEXIRWMP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)methyl-3-methoxydibenzofuran is an organic compound with the molecular formula C16H17NO2. It is a derivative of dibenzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. The presence of the dimethylamino and methoxy groups on the dibenzofuran core imparts unique chemical properties to this compound.

Preparation Methods

The synthesis of 4-(Dimethylamino)methyl-3-methoxydibenzofuran typically involves multi-step organic reactions. One common method includes the alkylation of 3-methoxydibenzofuran with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

4-(Dimethylamino)methyl-3-methoxydibenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Dimethylamino)methyl-3-methoxydibenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)methyl-3-methoxydibenzofuran involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(Dimethylamino)methyl-3-methoxydibenzofuran include:

The uniqueness of this compound lies in its specific substitution pattern on the dibenzofuran core, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

42840-13-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(3-methoxydibenzofuran-4-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C16H17NO2/c1-17(2)10-13-14(18-3)9-8-12-11-6-4-5-7-15(11)19-16(12)13/h4-9H,10H2,1-3H3

InChI Key

NXYJWKVEXIRWMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C23)OC

Origin of Product

United States

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